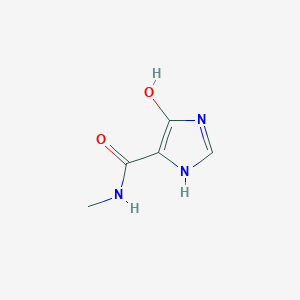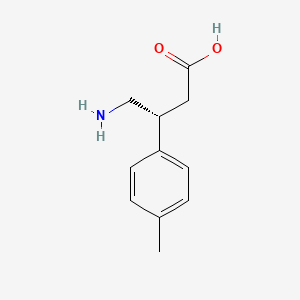
(R)-4-Amino-3-p-tolylbutanoic acid
Übersicht
Beschreibung
®-4-Amino-3-p-tolylbutanoic acid is a chiral amino acid derivative with a specific stereochemistry. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a p-tolyl group attached to the butanoic acid chain. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-3-p-tolylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available starting materials. The key steps include the formation of the chiral center, introduction of the p-tolyl group, and subsequent functional group transformations to introduce the amino and carboxylic acid groups.
Industrial Production Methods: Industrial production of ®-4-Amino-3-p-tolylbutanoic acid typically involves large-scale asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure high enantiomeric purity. The process may include steps such as hydrogenation, protection and deprotection of functional groups, and purification through crystallization or chromatography.
Types of Reactions:
Oxidation: ®-4-Amino-3-p-tolylbutanoic acid can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: p-Tolyl aldehyde or p-tolyl carboxylic acid.
Reduction: p-Tolyl alcohol or p-tolyl amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-4-Amino-3-p-tolylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-4-Amino-3-p-tolylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as in enzymatic reactions or receptor binding studies.
Vergleich Mit ähnlichen Verbindungen
(S)-4-Amino-3-p-tolylbutanoic acid: The enantiomer of the ®-form, with different stereochemistry.
4-Amino-3-phenylbutanoic acid: A similar compound with a phenyl group instead of a p-tolyl group.
4-Amino-3-methylbutanoic acid: A compound with a methyl group instead of a p-tolyl group.
Uniqueness: ®-4-Amino-3-p-tolylbutanoic acid is unique due to its specific stereochemistry and the presence of the p-tolyl group, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.
Eigenschaften
IUPAC Name |
(3R)-4-amino-3-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRPURXKHMSFF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


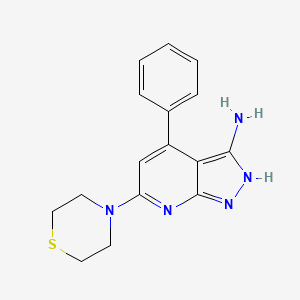
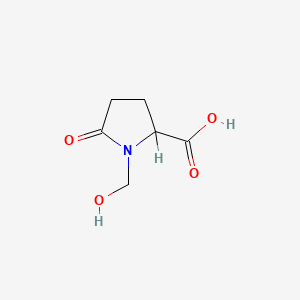
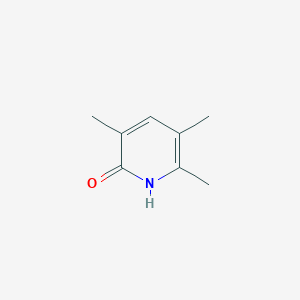

![1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene](/img/structure/B3356473.png)
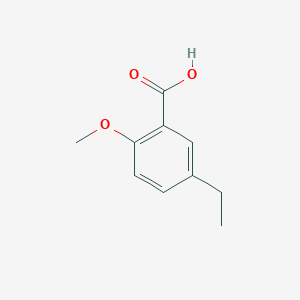
![6-Nitropyrrolo[1,2-a]indol-4-one](/img/structure/B3356495.png)
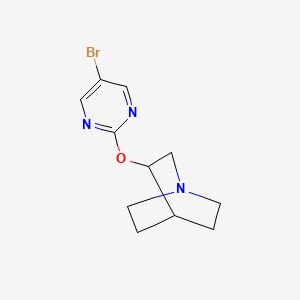

![12-chloro-1,3,6,7-tetrazatricyclo[6.4.0.02,6]dodeca-2,4,7,9,11-pentaene](/img/structure/B3356511.png)
![1-(2-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3356519.png)
![1-[2-(Pyridazin-4-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3356522.png)
![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)
